Ethyl 6-methyl-2-oxo-4-phenyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-phenyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a mouthful, but let’s dissect it step by step:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the class of pyrimidine derivatives. Its structure combines a pyrimidine ring with an ester group and various substituents.
Preparation Methods
Synthetic Routes::
Hantzsch Dihydropyrimidine Synthesis:
Other Approaches:
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH).
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents: NaBH, ammonia, primary amines, and various alkylating agents.
Major Products: The fully reduced compound (without the carbonyl group) and its derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antitumor, or anti-inflammatory agent.
Biological Studies: Investigated for its effects on cellular pathways and enzyme inhibition.
Industry: Limited industrial applications due to its complex synthesis.
Mechanism of Action
Targets: Specific enzymes or receptors (e.g., kinases, proteases, or GPCRs).
Pathways: Interference with metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Unique Features: The combination of the pyrimidine ring, ester, and phenyl group sets it apart.
Similar Compounds: Other dihydropyrimidines, such as thiamine (vitamin B) derivatives.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
ethyl 4-methyl-2-oxo-6-phenyl-3-prop-2-enyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-4-11-19-12(3)14(16(20)22-5-2)15(18-17(19)21)13-9-7-6-8-10-13/h4,6-10,15H,1,5,11H2,2-3H3,(H,18,21) |
InChI Key |
JASNCQWWNAAEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)CC=C)C |
Origin of Product |
United States |
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